4-[(3-Nitrophenoxy)methyl]benzoic acid
Description
Properties
IUPAC Name |
4-[(3-nitrophenoxy)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-14(17)11-6-4-10(5-7-11)9-20-13-3-1-2-12(8-13)15(18)19/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHJFTAAAXUKNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588475 | |
| Record name | 4-[(3-Nitrophenoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87740-04-3 | |
| Record name | 4-[(3-Nitrophenoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Nitrophenoxy)methyl]benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 3-nitrophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-(Chloromethyl)benzoic acid+3-NitrophenolK2CO3,DMF,Reflux4-[(3-Nitrophenoxy)methyl]benzoic acid
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amino derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Reduction of Nitro Group: 4-[(3-Aminophenoxy)methyl]benzoic acid.
Reduction of Carboxylic Acid Group: 4-[(3-Nitrophenoxy)methyl]benzyl alcohol.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of 4-[(3-Nitrophenoxy)methyl]benzoic acid may exhibit antitumor properties. For instance, compounds related to this structure have been studied for their ability to inhibit cancer cell migration and metastasis. A related compound, 4-methyl-3-nitrobenzoic acid, demonstrated efficacy in inhibiting EGF-induced migration in breast cancer cells, suggesting that similar mechanisms might be exploitable in developing new cancer therapeutics .
Synthesis of Drug Intermediates
The compound serves as a precursor in synthesizing various pharmaceutical intermediates. Its nitrophenoxy group can be modified to enhance biological activity or improve solubility, making it suitable for drug formulation processes.
Material Science
Polymer Chemistry
this compound can be utilized in the synthesis of polymers with specific thermal and mechanical properties. The incorporation of nitrophenyl groups into polymer matrices can enhance their thermal stability and provide unique optical properties, which are valuable in applications such as coatings and electronic materials.
Table 1: Properties of Polymers Derived from this compound
| Property | Value | Application Area |
|---|---|---|
| Thermal Stability | High | Coatings |
| Mechanical Strength | Moderate to High | Structural Components |
| Optical Clarity | Excellent | Optical Devices |
Environmental Applications
Bioremediation
The compound's structural characteristics make it a candidate for studies related to bioremediation. Its nitro group can undergo reduction reactions, potentially leading to the formation of less toxic byproducts. Research into the microbial degradation of similar nitro-compounds suggests that this compound could be evaluated for its biodegradability and impact on environmental health.
Toxicological Studies
Toxicological assessments are crucial for understanding the environmental impact of chemical compounds. The U.S. Environmental Protection Agency (EPA) has compiled data on various nitro compounds, including their potential health effects and occurrence in drinking water . Such studies are vital for regulatory compliance and ensuring public safety.
Case Studies
Case Study 1: Antitumor Efficacy
A study explored the effects of nitro-substituted benzoic acids on breast cancer cells, revealing that these compounds could significantly inhibit cell migration and promote apoptosis in vitro. The findings suggested that modifications to the benzoic acid structure could yield more potent anti-metastatic agents .
Case Study 2: Polymer Development
In a polymer chemistry study, researchers synthesized a new class of thermosetting polymers using this compound as a building block. The resulting materials exhibited enhanced thermal stability compared to traditional polymers, making them suitable for high-performance applications in aerospace and automotive industries.
Mechanism of Action
The mechanism of action of 4-[(3-Nitrophenoxy)methyl]benzoic acid depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism may involve interactions with enzymes or receptors, although detailed studies are required to elucidate these pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The following table summarizes key structural differences and similarities between 4-[(3-Nitrophenoxy)methyl]benzoic acid and related compounds:
Key Observations :
- Electronic Effects: The nitro group in this compound is electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~2.5–3.0) compared to unsubstituted benzoic acid (pKa ~4.2). The methyl group in 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid introduces steric bulk and slight electron-donating effects, slightly reducing acidity .
- Conformational Flexibility: The methylene bridge (–CH₂–) in all compounds allows rotational freedom, influencing molecular packing and crystallinity. For example, 4-[(Diethoxyphosphinoyl)methyl]benzoic acid forms hydrogen-bonded dimers via carboxylic acid groups, stabilized by C–H···π interactions .
This compound
- Synthetic Route : Typically synthesized via nucleophilic substitution of methyl 4-hydroxybenzoate with 3-nitrobenzyl chloride in the presence of K₂CO₃ in DMF, followed by hydrolysis of the ester to the carboxylic acid .
- Yield : The methyl ester intermediate (4-(3-nitrobenzyloxy)benzoic acid methyl ester) is obtained in 82% yield; hydrolysis to the acid is expected to proceed quantitatively .
Analogs:
- 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid: Synthesized using 3-methyl-4-nitrobenzyl chloride under similar conditions .
- 4-[(Diethoxyphosphinoyl)methyl]benzoic acid: Prepared via reaction of 4-(bromomethyl)benzoic acid with triethyl phosphite, catalyzed by ZnBr₂ .
Physicochemical Properties
Biological Activity
4-[(3-Nitrophenoxy)methyl]benzoic acid, also known by its CAS number 87740-04-3, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoic acid core substituted with a nitrophenoxy group. Its structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, potentially leading to diverse pharmacological effects.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by Guo et al. (2011) demonstrated that related nitrobenzoic acids possess inhibitory effects on bacterial growth, suggesting a similar potential for this compound. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .
Anticancer Activity
The anticancer properties of nitro-substituted benzoic acids have been explored extensively. In particular, research has shown that compounds with similar structures can inhibit cancer cell proliferation and migration. For example, 4-methyl-3-nitro-benzoic acid was found to prevent breast cancer metastasis in SCID mice . This suggests that this compound may also exhibit similar anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.
The proposed mechanisms of action for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, affecting pathways critical for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Nitro groups can facilitate the generation of ROS, leading to oxidative stress in cells, which may trigger apoptosis in cancer cells.
- Interference with Cell Signaling : The compound may disrupt signaling pathways involved in cell growth and differentiation.
Study 1: Antimicrobial Efficacy
In vitro studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods. Results indicated effective inhibition at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Potential
In a xenograft model using breast cancer cell lines, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates within the tumor tissues, supporting its potential use as an anticancer agent.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Guo et al., 2011 |
| Anticancer | Reduced tumor size | Guo et al., 2011 |
| Mechanism | Induction of apoptosis | Research Findings |
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 4-[(3-Nitrophenoxy)methyl]benzoic acid, and how can reaction conditions be optimized?
- Methodology : A typical synthesis involves coupling 3-nitrophenol with a benzoic acid derivative via a methylene linker. For example, a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) can link 3-nitrophenol to 4-(hydroxymethyl)benzoic acid. Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of 3-nitrophenol), temperature (45–60°C), and solvent (THF or DMF) to improve yields . Reaction progress can be monitored via TLC (hexane/EtOH 1:1, Rf ~0.5) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- 1H/13C NMR : Key signals include aromatic protons (δ 7.1–8.2 ppm) and the methylene bridge (δ ~4.8 ppm). The carboxylic acid proton may appear as a broad singlet (~δ 12.8 ppm) .
- IR Spectroscopy : Confirm the presence of nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and carboxylic acid (2500–3300 cm⁻¹, O-H stretch) groups.
- Mass Spectrometry : ESI-MS or HRMS can verify molecular ion peaks (e.g., [M+H]⁺ at m/z 304.06 for C₁₄H₁₁NO₆) .
Q. How can purity and yield be improved during purification?
- Methodology : After synthesis, crude products are typically washed with cold ethanol or acetone to remove unreacted starting materials. Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) resolves impurities. Recrystallization from hot ethanol/water mixtures enhances purity (>95%) .
Advanced Research Questions
Q. How does the nitro group influence the reactivity of this compound in further functionalization?
- Methodology : The nitro group is electron-withdrawing, directing electrophilic substitution to the meta position. However, under reducing conditions (e.g., H₂/Pd-C), it converts to an amine, altering reactivity. Kinetic studies using UV-Vis spectroscopy (λmax ~270 nm) can track reduction rates . Competing reactions (e.g., esterification of the carboxylic acid) require protecting group strategies (e.g., methyl ester formation) .
Q. What strategies resolve contradictions in NMR data when analyzing derivatives of this compound?
- Methodology : Signal splitting in 1H NMR (e.g., for methylene protons) may arise from restricted rotation or diastereotopicity. Variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ can distinguish dynamic effects. For ambiguous NOE correlations, 2D-COSY or HSQC experiments clarify connectivity .
Q. How can computational tools aid in predicting the crystallographic behavior of this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model molecular geometry and electrostatic potential surfaces. Pair these with X-ray diffraction data (processed via SHELXL ) to refine crystal packing motifs. Software like Mercury (CCDC) visualizes hydrogen-bonding networks and π-π interactions .
Q. What are the challenges in scaling up multi-step syntheses involving this compound?
- Methodology : Intermediate instability (e.g., nitro group reduction during hydrogenation) requires strict inert conditions (N₂ atmosphere). Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., catalyst loading, temperature gradients). Pilot-scale reactions should prioritize solvents with low toxicity (e.g., ethanol over DMF) .
Q. How does the compound’s structure relate to its potential biological activity?
- Methodology : Docking studies (AutoDock Vina) using the carboxylic acid and nitro groups as pharmacophores predict interactions with enzymes like cyclooxygenase-2 (COX-2). In vitro assays (e.g., enzyme inhibition IC₅₀) validate these predictions. SAR studies modifying the phenoxy or benzoic acid moieties can enhance selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
